molecular formula C27H32N2O2 B11224017 2'-Benzyl-N-cyclohexyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-Benzyl-N-cyclohexyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11224017
M. Wt: 416.6 g/mol
InChI Key: DXIZVKIMOHSXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Benzyl-N-cyclohexyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Benzyl-N-cyclohexyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Spirocyclization: The formation of the spiro structure is a critical step and can be accomplished through intramolecular cyclization reactions.

    Functional Group Modifications: Introduction of the benzyl and cyclohexyl groups can be done through standard organic synthesis techniques such as alkylation and acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2’-Benzyl-N-cyclohexyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: The unique spiro structure could be useful in the design of new materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2’-Benzyl-N-cyclohexyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2’-Benzyl-N-cyclohexyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its specific functional groups and spiro structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H32N2O2

Molecular Weight

416.6 g/mol

IUPAC Name

2-benzyl-N-cyclohexyl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C27H32N2O2/c30-25(28-21-13-5-2-6-14-21)24-22-15-7-8-16-23(22)26(31)29(27(24)17-9-10-18-27)19-20-11-3-1-4-12-20/h1,3-4,7-8,11-12,15-16,21,24H,2,5-6,9-10,13-14,17-19H2,(H,28,30)

InChI Key

DXIZVKIMOHSXFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.